molecular formula C12H9ClN2OS2 B2978109 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide CAS No. 515859-58-2

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide

Cat. No.: B2978109
CAS No.: 515859-58-2
M. Wt: 296.79
InChI Key: JIFVXXSXTJYXJD-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene carboxamide class, characterized by a 5-chloro-substituted thiophene core linked to a carboxamide group. The substituent at the N-position includes a 3-cyano-4,5-dimethylthiophen-2-yl moiety, which introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS2/c1-6-7(2)17-12(8(6)5-14)15-11(16)9-3-4-10(13)18-9/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVXXSXTJYXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the cyclization of 2-aminothiophene derivatives with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate thiophene carboxamide, which is then chlorinated and cyano-substituted to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can also be employed to improve reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction: : Reduction reactions can lead to the formation of thiophene derivatives with reduced functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include thiophene sulfoxides, thiophene sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and microbial infections.

  • Material Science: : Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

  • Biology: : It can be employed as a probe in biological studies to understand cellular processes and interactions.

  • Industry: : The compound is utilized in the development of new materials and chemicals with improved performance and sustainability.

Mechanism of Action

The mechanism by which 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The cyano and chloro groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target: 5-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide 3-Cyano, 4,5-dimethylthiophen-2-yl Not explicitly provided Cl, CN, CO-NH
4b () 4-Hydroxyphenyl acryloyl C20H14NO3SCl 384.8 210–212 43.73 Cl, C=O, OH
4c () 3,4-Dimethoxyphenyl acryloyl C22H18NO4SCl 428.3 145–147 52.30 Cl, C=O, OCH3
Rivaroxaban () Oxazolidinone-morpholine-phenyl C19H18ClN3O5S 435.88 Cl, C=O, morpholine, oxazolidinone
8a () 2-Chloroacetamido, N-methyl C16H14Cl2N3O2S ~388 (estimated) 70 Cl, CN, CO-NH

Key Observations :

  • Steric Hindrance : The 4,5-dimethyl groups on the thiophene ring may reduce solubility compared to less substituted derivatives like 8a .
  • Pharmacological Relevance: Rivaroxaban () shares the 5-chloro-thiophene carboxamide core but incorporates a morpholine-oxazolidinone moiety, which is critical for its anticoagulant activity. This highlights how substituent variation dictates biological targeting .

Stability and Crystallinity

  • The crystalline form of a related compound () exhibits high stability under humid conditions due to strong hydrogen-bonding networks. While crystallinity data for the target compound are unavailable, analog studies () suggest that substituents like nitro or cyano groups influence packing via C–H⋯O/S interactions .

Biological Activity

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of thiophene derivatives, including this compound, is attributed to their ability to interact with various biological targets. These interactions can lead to significant physiological effects through several mechanisms:

  • Enzyme Inhibition : Thiophene derivatives can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : They may modulate the activity of receptors, influencing signaling pathways.
  • Gene Expression Alteration : These compounds can affect gene expression, impacting cellular functions.

Biological Activities

Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Compounds in this class have shown potential against various cancer cell lines.
  • Antimicrobial Properties : They possess activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation.
  • Antioxidant Activity : Thiophene compounds can scavenge free radicals, providing protective effects against oxidative stress.

Antitumor Activity

A study evaluating the cytotoxic effects of thiophene derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358) reported promising results for compounds similar to this compound. The study utilized both 2D and 3D cell culture methods to assess the efficacy of these compounds .

Table 1: Cytotoxicity of Thiophene Derivatives on Lung Cancer Cell Lines

CompoundA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
Compound 16.75 ± 0.196.26 ± 0.336.48 ± 0.11
Compound 22.12 ± 0.215.13 ± 0.974.01 ± 0.95
Compound 3Non-activeModerateLow

The results indicate that certain thiophene derivatives exhibit significant cytotoxicity against cancer cells while having moderate effects on normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity .

Antimicrobial and Anti-inflammatory Properties

In addition to antitumor activity, thiophene derivatives have been studied for their antimicrobial and anti-inflammatory properties. For instance, a recent investigation showed that these compounds could effectively inhibit bacterial growth and reduce inflammatory markers in vitro .

Table 2: Biological Activities of Thiophene Derivatives

Activity TypeObserved Effect
AntitumorSignificant cytotoxicity
AntimicrobialEffective against multiple pathogens
Anti-inflammatoryReduction in inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing thiophene carboxamide derivatives, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling reactions between thiophene-2-carboxylic acid derivatives and substituted amines. For example, esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol/HCl yields intermediates, followed by condensation with thiophosgene and subsequent cyclization . Optimization includes solvent selection (e.g., dry chloroform for reflux), stoichiometric control, and reaction time adjustments (e.g., 5 h for thiophosgene reactions). Yield improvements (43–75%) are achieved via temperature control and purification by recrystallization .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • NMR : ¹H/¹³C NMR assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
  • Mass Spectrometry : Validates molecular weight (e.g., M+1+ peaks at 384.8–447.7) .
  • Melting Point : Consistency in melting ranges (e.g., 145–212°C) indicates purity .

Q. What in vitro assays are used to assess biological activity, such as enzyme inhibition?

  • Methodology : Direct Factor Xa inhibition assays measure IC50 values using chromogenic substrates. For instance, competitive binding assays quantify inhibition kinetics (e.g., BAY 59-7939 IC50 = 0.7 nM) . Dose-response curves and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can polymorph screening and stability studies be designed for novel crystalline forms?

  • Approach :

  • Polymorph Screening : Solvent evaporation, slurrying, and temperature-gradient crystallization identify stable forms. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) distinguish polymorphs .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 3–6 months) monitor degradation. HPLC tracks impurity profiles, while dynamic vapor sorption (DVS) assesses hygroscopicity .

Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for anticoagulant activity?

  • SAR Analysis :

  • Molecular Docking : Simulates binding to Factor Xa’s S1/S4 pockets (e.g., interactions with Tyr228, Glu146) .
  • Analog Synthesis : Modifications at the 3-cyano-4,5-dimethylthiophene moiety test steric/electronic effects. For example, replacing Cl with Br reduces potency by 20% .
  • Pharmacokinetic Modeling : Compartmental models predict bioavailability (e.g., rivaroxaban’s t½ = 5–13 h) using concentration-time data from LC-MS/MS .

Q. How are degradation pathways and impurity profiles characterized under stressed conditions?

  • Forced Degradation Studies :

  • Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 h identifies hydrolytic cleavage products (e.g., Impurity A: (R)-5-chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide) .
  • Oxidative Stress : 3% H₂O₂ at RT for 6 h reveals sulfoxide derivatives. LC-HRMS and NMR fragment ions map degradation pathways .

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